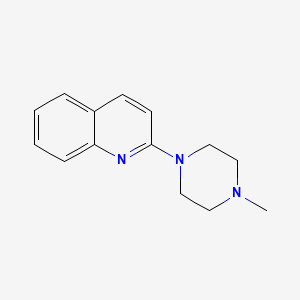

N-Methylquipazine

Description

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWNUXPSJQSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043731 | |

| Record name | N-Methylquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28614-26-8 | |

| Record name | N-Methylquipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28614-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLQUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylquipazine: A Technical Guide to its Serotonin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine. As a psychoactive compound, its interaction with serotonin (5-HT) receptors is of significant interest in neuropharmacology and drug development. This technical guide provides an in-depth overview of the serotonin receptor binding affinity of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. The information is presented to be a valuable resource for researchers investigating serotonergic systems and developing novel therapeutics.

Data Presentation: Serotonin Receptor Binding Affinity of this compound

The available quantitative data on the binding affinity of this compound for serotonin receptors is summarized below. It is important to note that a comprehensive public binding profile of NMQ across all 5-HT receptor subtypes is limited. The data primarily highlights its affinity for the 5-HT3 and 5-HT1B receptors.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| 5-HT3 | This compound | Ki | ~1.9 | [1] (inferred) |

| 5-HT1B | This compound | IC50 | > 10,000 | [2] |

| 5-HT3 | Quipazine | Ki | 1.8, 2.0 | [1] |

The affinity of this compound for the 5-HT3 receptor is reported to be similar to that of quipazine[2].

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for serotonin receptors was determined using a radioligand binding assay as described by Glennon et al. (1989)[2]. The following is a detailed description of the methodology employed in their key experiments.

Tissue Preparation

Whole brains from male Sprague-Dawley rats, with the cerebellum removed, were used for the preparation of crude synaptosomal membranes. The tissue was homogenized in 10 volumes of ice-cold 0.32 M sucrose and centrifuged at 1,000 x g for 10 minutes. The resulting supernatant was then centrifuged at 30,000 x g for 20 minutes to pellet the membranes. The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.7 at 25°C) and incubated at 37°C for 10 minutes to facilitate the removal of endogenous serotonin. Following incubation, the suspension was centrifuged again at 30,000 x g for 20 minutes. The final pellet was resuspended in buffer for use in the binding assay.

Binding Assay

The competition binding studies were conducted in a final volume of 1 ml. The assay mixture contained:

-

50 µl of drug solution (or buffer for total binding)

-

100 µl of [3H]quipazine (specific activity approximately 20-25 Ci/mmol) at a final concentration of 0.5-1.0 nM

-

850 µl of the membrane suspension

The mixture was incubated at 25°C for 30 minutes. The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters were then washed three times with 5 ml of ice-cold 50 mM Tris-HCl buffer.

Determination of Specific Binding

Non-specific binding was determined in the presence of 1 µM of the 5-HT3 antagonist ICS 205-930. Specific binding was calculated as the difference between total binding and non-specific binding.

Data Analysis

The concentration of the competing ligand (e.g., this compound) required to inhibit 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Signaling Pathways

This compound is a putative agonist at the 5-HT3 receptor. Unlike most other serotonin receptors which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, initiating a distinct signaling cascade.

References

In Vivo Effects of N-Methylquipazine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of N-Methylquipazine (NMQ) in rodent models. NMQ, a derivative of quipazine, is a compound with known activity at serotonergic and dopaminergic receptors. Understanding its effects in preclinical models is crucial for elucidating its mechanism of action and potential therapeutic applications. This document summarizes key quantitative data from neurochemical and behavioral studies, details the experimental protocols used in this research, and provides visual representations of experimental workflows and potential signaling pathways.

Core Data Presentation

The following tables summarize the quantitative findings from key studies on the in vivo effects of this compound in rodent models.

Neurochemical Effects of this compound in the Rat Prefrontal Cortex

Table 1: Dose-Dependent Effect of this compound on Extracellular Dopamine and DOPAC Levels

| This compound Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |

| 10 | Statistically significant increase | Decrease |

| 100 | ~250% | Significant decrease |

| 1000 | Further significant increase | Sustained decrease |

Data extracted from a study utilizing in vivo microdialysis in the anterior medial prefrontal cortex of awake, freely moving rats. The administration of NMQ via the perfusion fluid produced a concentration-dependent increase in extracellular dopamine levels, while concurrently decreasing the levels of its metabolite, dihydroxyphenylacetic acid (DOPAC)[1].

Behavioral Effects of Quipazine (Parent Compound) in Neonatal Rats

Table 2: Dose-Dependent Effect of Quipazine on Locomotor Behaviors

| Quipazine Dose (mg/kg) | Frequency of Pivoting (Events/Session) | Frequency of Crawling (Events/Session) | Frequency of Alternating Hindlimb Steps |

| 3.0 | Significantly increased vs. saline | Significantly increased vs. saline | Significantly increased vs. saline |

| 10.0 | Significantly increased vs. saline | Significantly more than 3.0 mg/kg and saline | Significantly increased vs. saline |

This table presents data on the effects of the parent compound, quipazine, on locomotor behaviors in one-day-old rat pups. These findings suggest a dose-dependent activation of locomotor activity, which is hypothesized to be mediated by serotonergic systems[2]. Further studies are required to determine if this compound elicits similar behavioral responses.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol describes the measurement of extracellular dopamine and DOPAC in the rat prefrontal cortex following local administration of this compound[1].

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Sex: Male

-

Weight: 250-300g

-

Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

2. Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the anterior medial prefrontal cortex. Stereotaxic coordinates are determined based on a standard rat brain atlas.

-

Secure the guide cannula to the skull using dental cement and surgical screws.

-

Allow a post-operative recovery period of at least 48 hours.

3. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

-

Introduce this compound into the aCSF at the desired concentrations (e.g., 10, 100, 1000 µM).

-

Continue to collect dialysate samples throughout the drug administration period and for a subsequent washout period.

4. Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and DOPAC content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.

-

Express the results as a percentage of the baseline levels.

Assessment of Locomotor Activity

This protocol is based on studies investigating the behavioral effects of serotonergic agonists like quipazine in neonatal rats[2].

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Age: Postnatal day 1 (P1)

-

Housing: Housed with the dam and littermates.

2. Drug Administration:

-

Administer this compound or vehicle (e.g., saline) via subcutaneous or intraperitoneal injection at various doses.

3. Behavioral Testing:

-

Place the pup in a temperature-controlled testing arena.

-

Record the animal's behavior for a set period (e.g., 15 minutes) using a video camera mounted above the arena.

-

Score the videos for specific locomotor behaviors, including:

-

Pivoting: Turning movements around the hindquarters.

-

Crawling: Forward locomotion with the abdomen in contact with the surface.

-

Hindlimb Stepping: Alternating movements of the hindlimbs.

-

4. Data Analysis:

-

Quantify the frequency and duration of each scored behavior.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual frameworks relevant to the study of this compound in vivo.

References

- 1. The characterization of the effect of locally applied this compound, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of N-Methylquipazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of N-Methylquipazine, a serotonergic agent with high affinity for 5-HT3 receptors. In the absence of direct experimental data on its BBB transport, this document leverages in silico predictive models to estimate key physicochemical properties and potential interactions with efflux transporters. This guide offers a predictive assessment of this compound's ability to penetrate the central nervous system (CNS), details the established experimental protocols for determining BBB permeability, and visualizes the underlying biological and experimental frameworks. The insights provided herein are intended to guide future research and drug development efforts involving this compound and related compounds targeting the CNS.

Introduction

This compound is a derivative of quipazine and is recognized for its activity as a serotonin receptor agonist. Its potential therapeutic applications in neurological and psychiatric disorders necessitate a thorough understanding of its ability to cross the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Therefore, a quantitative understanding of a drug's ability to penetrate this barrier is critical for the development of effective CNS therapies.

This whitepaper synthesizes available data and predictive analytics to build a profile of this compound's likely BBB permeability. It further outlines the standard experimental procedures that would be required to empirically validate these predictions.

Predicted Physicochemical and Pharmacokinetic Properties of this compound

The BBB permeability of a small molecule is largely governed by its physicochemical properties and its interaction with active transport systems. In the absence of direct experimental measurements for this compound, we have employed widely accepted in silico models to predict these crucial parameters.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Weight ( g/mol ) | 227.30 | Favorable (< 500 Da) |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | Moderately lipophilic, favorable for passive diffusion |

| Topological Polar Surface Area (TPSA) (Ų) | 22.8 | Favorable (< 90 Ų) |

| pKa (most basic) | 7.94 | Partially ionized at physiological pH (7.4) |

| Hydrogen Bond Donors | 0 | Favorable (≤ 3) |

| Hydrogen Bond Acceptors | 3 | Favorable (≤ 7) |

Table 2: In Silico Prediction of this compound as a P-glycoprotein (P-gp) Substrate

| Prediction Model | Predicted Status | Confidence | Implication for Brain Accumulation |

| ADMETLab 2.0 | Non-substrate | 0.82 | Reduced likelihood of active efflux from the brain |

| pkCSM | No | - | Reduced likelihood of active efflux from the brain |

Note: These values are predictions from computational models and require experimental validation.

Analysis of Predicted Blood-Brain Barrier Permeability

The predicted physicochemical properties of this compound suggest a moderate potential for crossing the blood-brain barrier via passive diffusion. Its molecular weight is well within the range considered optimal for CNS drugs. The predicted LogP value indicates a balance of lipophilicity that facilitates membrane partitioning without leading to excessive sequestration in lipid bilayers. Furthermore, the low topological polar surface area and the number of hydrogen bond donors and acceptors are all favorable indicators for passive BBB penetration.

A critical factor in the brain accumulation of many xenobiotics is their interaction with efflux transporters, particularly P-glycoprotein (P-gp), which is highly expressed at the BBB and actively pumps substrates back into the bloodstream. In silico models predict that this compound is likely not a substrate for P-gp. If this holds true in vivo, it would significantly enhance its potential for achieving therapeutic concentrations in the CNS, as it would not be subject to active removal from the brain.

The predicted pKa indicates that this compound will exist as a mixture of ionized and non-ionized species at physiological pH. The non-ionized form is more lipid-soluble and therefore more capable of passive diffusion across the BBB.

Experimental Protocols for Determining Blood-Brain Barrier Permeability

To empirically determine the BBB permeability of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Permeability Assays

4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.

-

The donor wells are filled with a solution of this compound in a buffer at a physiological pH of 7.4.

-

The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.

-

The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

-

4.1.2. Caco-2 Permeability Assay

-

Objective: To evaluate the bidirectional transport of this compound across a monolayer of human colon adenocarcinoma (Caco-2) cells, which express efflux transporters like P-gp.

-

Methodology:

-

Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A-to-B) transport, this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (acceptor) chamber over time.

-

For basolateral-to-apical (B-to-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

-

The concentration of this compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

The efflux ratio (ER) is calculated as the ratio of B-to-A Papp to A-to-B Papp. An ER significantly greater than 2 suggests active efflux.

-

In Vivo Studies

4.2.1. Brain-to-Plasma Concentration Ratio (Kp)

-

Objective: To determine the total concentration of this compound in the brain relative to the plasma at steady-state.

-

Methodology:

-

This compound is administered to laboratory animals (e.g., rats or mice) via a route that ensures stable plasma concentrations (e.g., continuous intravenous infusion).

-

After reaching a steady state, blood samples are collected, and the animals are euthanized.

-

The brains are harvested, homogenized, and the concentration of this compound is measured in both the brain homogenate and plasma using LC-MS/MS.

-

The Kp value is calculated as the ratio of the total brain concentration to the total plasma concentration.

-

4.2.2. Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)

-

Objective: To determine the ratio of the unbound concentration of this compound in the brain interstitial fluid to the unbound concentration in plasma, which is the most relevant measure of BBB penetration.

-

Methodology:

-

The Kp value is determined as described above.

-

The fraction of unbound this compound in plasma (fu,p) and brain homogenate (fu,brain) is determined using equilibrium dialysis.

-

The Kp,uu is calculated using the following equation: Kp,uu = Kp * (fu,p / fu,brain) A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry. A value significantly less than 1 indicates active efflux, while a value greater than 1 suggests active influx.

-

Visualizations of Key Concepts and Workflows

Signaling Pathways and Transport Mechanisms at the BBB

The following diagram illustrates the primary mechanisms governing the passage of small molecules across the blood-brain barrier.

Experimental Workflow for Determining Kp,uu

The logical flow for the experimental determination of the unbound brain-to-plasma partition coefficient is depicted below.

Conclusion

While definitive experimental data on the blood-brain barrier permeability of this compound is currently lacking, in silico predictions provide a valuable preliminary assessment. The physicochemical properties of this compound appear favorable for passive diffusion into the central nervous system. Furthermore, its predicted status as a non-substrate of the P-glycoprotein efflux pump suggests that it may achieve and maintain significant concentrations in the brain.

However, these computational predictions must be interpreted with caution and serve as a foundation for empirical investigation. The experimental protocols detailed in this guide provide a clear roadmap for the in vitro and in vivo studies necessary to definitively characterize the BBB permeability of this compound. Such data will be indispensable for advancing the development of this compound for potential CNS applications. Future research should prioritize these experimental validations to confirm the promising profile suggested by the predictive models.

Early-Stage Research on the Therapeutic Potential of N-Methylquipazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylquipazine (NMQ), a derivative of the serotonergic agent quipazine, has been a subject of early-stage research to delineate its therapeutic potential. This technical guide provides a comprehensive overview of the foundational preclinical research on NMQ, focusing on its pharmacological profile, receptor binding affinities, and its effects on neurotransmitter systems. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

This compound emerges from the chemical class of arylpiperazines, known for their diverse interactions with the serotonergic system. As a methylated analog of quipazine, NMQ was synthesized to explore modifications to receptor selectivity and pharmacological activity. Initial investigations have primarily focused on its interaction with serotonin 5-HT3 receptors and its subsequent effects on other neurotransmitter systems, notably dopamine. This document serves as a technical resource, consolidating the available early-stage research to inform future drug development and scientific inquiry.

Pharmacological Profile: Receptor Binding Affinities

The initial characterization of this compound's pharmacological profile has centered on its affinity for serotonin receptors. Comparative binding studies with its parent compound, quipazine, have been instrumental in elucidating its selectivity.

Quantitative Binding Data

The available quantitative data for the binding affinity of this compound and quipazine to various receptors are summarized below. This data is primarily derived from radioligand binding assays.

| Compound | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | 5-HT₃ | [³H]quipazine | Rat Brain | Similar to Quipazine | [1] | |

| 5-HT₁B | Rat Brain | > 10,000 | [1] | |||

| Quipazine | 5-HT₂ₐ | [³H]ketanserin | Human Prefrontal Cortex | pKᵢ = 5.290 ± 0.16 | [2] | |

| 5-HT₂ₐ | [³H]ketanserin | Mouse Frontal Cortex | pKᵢ = 5.601 ± 0.16 | [2] | ||

| 5-HT₂ₐ | [³H]ketanserin | HEK293 cells (human receptor) | pKᵢ = 4.7 ± 0.14 | [2] |

Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity.

In Vivo Pharmacodynamics: Effects on Dopamine Neurotransmission

A key area of investigation in the early-stage research of this compound has been its effect on dopamine levels in the brain, particularly in the prefrontal cortex, a region critical for cognition and executive function.

This compound and Dopamine Release

In vivo microdialysis studies in rats have demonstrated that local administration of this compound into the anterior medial prefrontal cortex produces a concentration-dependent increase in extracellular dopamine levels. However, subsequent pharmacological challenges suggested that this effect may not be mediated by its action at 5-HT₃ receptors.

Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, this section details the methodologies for the key experiments cited.

Radioligand Binding Assay for 5-HT₃ Receptors

This protocol is a generalized representation based on standard radioligand binding assay procedures.

Objective: To determine the binding affinity of this compound for the 5-HT₃ receptor.

Materials:

-

Rat brain tissue (e.g., cortex)

-

[³H]quipazine (radioligand)

-

This compound (test compound)

-

Serotonin (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Binding Reaction: In a series of tubes, combine the prepared membranes, [³H]quipazine at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled serotonin to a separate set of tubes.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of NMQ that inhibits 50% of specific [³H]quipazine binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general procedure for measuring extracellular dopamine levels in the rat prefrontal cortex following this compound administration.

Objective: To assess the effect of this compound on dopamine release in the anterior medial prefrontal cortex of awake, freely moving rats.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solutions of varying concentrations

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic agent

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the anterior medial prefrontal cortex. Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.

-

Perfusion and Baseline Collection: Perfuse the microdialysis probe with aCSF at a constant, slow flow rate. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

This compound Administration: Administer this compound locally through the microdialysis probe by switching the perfusion fluid to aCSF containing the desired concentration of the drug.

-

Sample Collection: Continue to collect dialysate samples at regular intervals during and after the drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using an HPLC system with electrochemical detection.

-

Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage of the baseline dopamine levels and plot them over time to visualize the effect of this compound on dopamine release.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed signaling mechanisms and experimental procedures can aid in the conceptualization of this compound's potential modes of action and the methods used to study them.

Proposed 5-HT₃ Receptor Downstream Signaling Pathway

Activation of the 5-HT₃ receptor, a ligand-gated ion channel, initiates a cascade of intracellular events. The following diagram illustrates a proposed signaling pathway.

Caption: Proposed 5-HT₃ receptor-mediated signaling leading to dopamine release modulation.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the key steps in the in vivo microdialysis experiment to measure dopamine release.

Caption: Experimental workflow for in vivo microdialysis of dopamine.

Discussion and Future Directions

The early-stage research on this compound suggests a profile of a selective 5-HT₃ receptor agonist with the potential to modulate central dopamine systems. The observation that it has a significantly lower affinity for 5-HT₁B receptors compared to its parent compound, quipazine, is a noteworthy finding that could translate to a more favorable side-effect profile.

The increase in dopamine release in the prefrontal cortex is a compelling finding, although the precise mechanism remains to be fully elucidated. Future research should aim to definitively determine whether this effect is independent of 5-HT₃ receptor activation and explore other potential molecular targets.

A more comprehensive characterization of this compound's binding affinity across a wider panel of CNS receptors is warranted to build a complete pharmacological profile. Furthermore, functional assays are needed to quantify its efficacy (EC₅₀) and intrinsic activity at the 5-HT₃ receptor.

The therapeutic potential of this compound could lie in conditions where modulation of both serotonergic and dopaminergic systems is beneficial. However, extensive preclinical studies, including behavioral models and toxicology assessments, are necessary before any clinical development can be considered.

Conclusion

This compound represents an interesting pharmacological tool and a potential lead compound for further investigation. Its selectivity for the 5-HT₃ receptor over the 5-HT₁B receptor and its ability to modulate dopamine neurotransmission in the prefrontal cortex are key findings from early-stage research. The data and protocols presented in this technical guide provide a foundation for future studies aimed at fully understanding the therapeutic potential of this compound. Further in-depth research is required to build upon this initial knowledge base and to explore its viability as a clinical candidate.

References

Methodological & Application

Recommended Administration Routes for N-Methylquipazine in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended administration routes for N-Methylquipazine (NMQ) in rat models, tailored for research and preclinical studies. The information presented is based on a thorough review of available scientific literature and established laboratory animal procedures. This document aims to facilitate experimental design and ensure the safe and effective use of NMQ in research settings.

Introduction

This compound is a potent and selective agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. As a ligand-gated ion channel, the 5-HT3 receptor's activation by NMQ leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This mechanism of action makes NMQ a valuable tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes, including neurotransmission, emesis, and anxiety. The choice of administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in preclinical rat studies. This document details protocols for intraperitoneal and subcutaneous administration, summarizes key quantitative data, and provides visual representations of experimental workflows and the relevant signaling pathway.

Recommended Administration Routes

Based on a review of current literature and standard laboratory practices, the following administration routes are recommended for this compound in rats:

-

Intraperitoneal (IP) Injection: This is a common and effective route for systemic administration, offering relatively rapid absorption.

-

Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection, which may be desirable for certain experimental paradigms.

Quantitative Data Summary

While specific pharmacokinetic data for this compound in rats is not extensively published, the following tables provide typical dosage ranges found in behavioral and neurochemical studies, along with general pharmacokinetic expectations based on the administration of other small molecules in rats via these routes.

Table 1: Recommended Dosages for this compound in Rats

| Administration Route | Dosage Range | Study Type | Vehicle |

| Intraperitoneal (IP) | 1 - 10 mg/kg | Behavioral Studies | Saline (0.9% NaCl) |

| Subcutaneous (SC) | 1 - 10 mg/kg | Neurochemical Studies | Saline (0.9% NaCl) |

Table 2: General Pharmacokinetic Parameters for Small Molecules in Rats (for reference)

| Administration Route | Typical Tmax | Typical Bioavailability | Notes |

| Intraperitoneal (IP) | 15 - 60 minutes | Variable (50-100%) | Faster absorption compared to SC. |

| Subcutaneous (SC) | 30 - 120 minutes | High (often >80%) | Slower, more sustained absorption profile. |

Experimental Protocols

The following are detailed protocols for the intraperitoneal and subcutaneous administration of this compound in rats.

Protocol 1: Intraperitoneal (IP) Injection

Objective: To administer this compound systemically for rapid absorption.

Materials:

-

This compound dimaleate salt

-

Sterile 0.9% saline solution (vehicle)

-

Vortex mixer or sonicator

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of this compound Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the rats.

-

Dissolve the this compound dimaleate salt in sterile 0.9% saline to the desired final concentration.

-

Ensure complete dissolution by vortexing or brief sonication. The final solution should be clear and free of particulates.

-

-

Animal Preparation:

-

Weigh the rat accurately to determine the precise volume of the drug solution to be administered.

-

Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with its head pointing downwards. The body should be tilted to allow the abdominal organs to move away from the injection site.

-

-

Injection:

-

Locate the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Insert a sterile 25-27 gauge needle at a 15-20 degree angle.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 2: Subcutaneous (SC) Injection

Objective: To administer this compound for a slower, more sustained release.

Materials:

-

This compound dimaleate salt

-

Sterile 0.9% saline solution (vehicle)

-

Vortex mixer or sonicator

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of this compound Solution:

-

Follow the same procedure as described in Protocol 1 for preparing the dosing solution.

-

-

Animal Preparation:

-

Weigh the rat accurately.

-

Gently restrain the rat.

-

-

Injection:

-

Identify the injection site, which is typically the loose skin over the dorsal midline (scruff of the neck) or the flank.

-

Lift a fold of skin to create a "tent."

-

Insert a sterile 23-25 gauge needle into the base of the skin tent, parallel to the body.

-

Gently aspirate to check for blood. If blood is present, withdraw the needle and choose a new site.

-

Inject the solution into the subcutaneous space. A small bleb will form under the skin.

-

Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

-

Return the rat to its cage and monitor for any signs of discomfort or local reaction at the injection site.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study in rats involving the administration of this compound.

Signaling Pathway

This compound acts as an agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of NMQ to the receptor initiates a signaling cascade as depicted below.

Conclusion

The intraperitoneal and subcutaneous routes are both viable and effective for the administration of this compound in rat models. The choice between these routes should be guided by the specific aims of the study, with IP injections providing rapid systemic exposure and SC injections offering a more sustained delivery. Adherence to the detailed protocols provided will ensure reproducible and reliable experimental outcomes. Further pharmacokinetic studies are warranted to provide more precise data on the absorption, distribution, metabolism, and excretion of this compound following these administration routes in rats.

Dissolving N-Methylquipazine for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of N-Methylquipazine for in vivo experimental use. The information is intended to guide researchers in preparing formulations for various administration routes.

Introduction

This compound, often available as this compound dimaleate, is a selective 5-HT₃ receptor agonist. Its utility in neuroscience research necessitates reliable and reproducible methods for its preparation for in vivo studies. The choice of solvent and preparation method is critical to ensure the compound's stability, bioavailability, and the safety of the animal model. This document outlines protocols for both aqueous and non-aqueous vehicles.

Physicochemical Data and Solubility

This compound is commonly supplied as a dimaleate salt, which enhances its solubility in aqueous solutions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₃ (base) | PubChem |

| Molecular Weight | 227.30 g/mol (base) | PubChem |

| Salt Form | Dimaleate | Various Suppliers |

| Aqueous Solubility (Dimaleate Salt) | Up to 50 mM | R&D Systems |

Signaling Pathway of this compound

This compound exerts its effects by acting as an agonist at the 5-HT₃ receptor, which is a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor forms a channel permeable to cations.

The binding of this compound to the 5-HT₃ receptor opens the ion channel, leading to a rapid influx of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions.[1][2] This influx causes depolarization of the neuron, resulting in an excitatory response. The increase in intracellular calcium can further trigger downstream signaling cascades, including the activation of Calmodulin (CaM), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

The choice of vehicle for in vivo administration depends on the required concentration, the route of administration, and the specific experimental design. It is always recommended to perform a small-scale solubility test before preparing a large batch of the formulation.

Protocol 1: Aqueous Solution for Systemic Administration

This protocol is suitable for routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, leveraging the water solubility of this compound dimaleate.

Materials:

-

This compound dimaleate powder

-

Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount: Determine the mass of this compound dimaleate needed to achieve the desired final concentration (up to 50 mM).

-

Dissolution:

-

Aseptically add the calculated amount of this compound dimaleate powder to a sterile vial.

-

Add the required volume of sterile 0.9% saline or PBS to the vial.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

If dissolution is slow, sonication in a water bath for 5-10 minutes can aid the process.

-

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

-

Storage: Store the solution at 4°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C, though stability should be verified.

Protocol 2: Vehicle for Poorly Soluble Compounds or High Concentrations

For situations where a higher concentration is needed than readily achievable in a simple aqueous solution, or if using the free base form of this compound, a co-solvent system can be employed. This formulation is a general-purpose vehicle for preclinical studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% saline solution or PBS, pH 7.4

-

Sterile vials

-

Vortex mixer

Procedure:

-

Prepare the vehicle mixture: In a sterile tube, prepare the final vehicle by mixing the components in the following ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline or PBS

-

-

Dissolution:

-

Weigh the required amount of this compound powder.

-

First, dissolve the powder in the DMSO component of the vehicle. Vortex until fully dissolved.

-

Sequentially add the PEG300, Tween-80, and finally the saline/PBS, vortexing thoroughly after each addition to maintain a clear solution.

-

-

Final Formulation: The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.

-

Administration: This vehicle is suitable for oral gavage (PO) and may be used for IP or SC injections, though it is crucial to run a vehicle-only control group to account for any effects of the solvent mixture. For IV administration, further dilution and characterization are necessary to avoid precipitation and ensure safety.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for in vivo experiments.

Conclusion

The successful use of this compound in in vivo research hinges on the appropriate preparation of the dosing solution. For the commonly available dimaleate salt, a simple sterile saline or PBS solution is often sufficient. For higher concentrations or less soluble forms, a co-solvent system can be utilized, but requires careful consideration and control experiments. Researchers should always validate the chosen vehicle in their specific experimental model and for their intended route of administration.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of N-Methylquipazine

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methylquipazine. The method is suitable for the determination of this compound in bulk drug substance and has been developed for use by researchers, scientists, and drug development professionals. The protocol provides detailed procedures for sample and standard preparation, along with specific chromatographic conditions to ensure accurate and reproducible results.

Introduction

This compound is a serotonergic agent that acts as a 5-HT3 receptor agonist.[1] Its pharmacological activity necessitates precise and accurate quantification for research, quality control, and drug development purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This document outlines a specific HPLC protocol tailored for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a good starting point for the analysis of quinoline compounds.

-

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These parameters have been selected based on methods for structurally related quinoline and piperazine compounds to ensure adequate retention and separation of this compound.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (50:30:20, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in deionized water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer (pH 3.0), acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v). Degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution: Prepare the sample solution by accurately weighing a quantity of the test substance, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.

Protocol

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of the average peak area versus the concentration of this compound.

-

Sample Analysis: Inject 10 µL of the sample solution in triplicate. Record the peak area for each injection.

-

Quantification: Determine the concentration of this compound in the sample solution by interpolating the average peak area from the calibration curve.

Method Validation Parameters

For routine application, the method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Specification |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | 98.0% - 102.0% recovery |

| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |

| Specificity | No interference from excipients or degradation products |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate |

Experimental Workflow

The overall experimental workflow for the quantification of this compound by HPLC is depicted in the following diagram.

Caption: HPLC workflow for this compound quantification.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed before its implementation for routine analysis.

References

Application Notes and Protocols for In-Vivo Microdialysis with N-Methylquipazine Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo microdialysis experiments involving the administration of N-Methylquipazine (NMQ). NMQ is a serotonergic agent, primarily known as a 5-HT3 receptor agonist.[1][2] In-vivo microdialysis is a powerful technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living animals, offering valuable insights into neurochemical processes.[3][4][5] This document outlines the necessary procedures, from surgical implantation of the microdialysis probe to the analysis of dialysate samples, with a specific focus on investigating the effects of NMQ on neurotransmitter levels, particularly dopamine.

Data Presentation

The following tables summarize the experimental parameters and quantitative data related to the effects of this compound on dopamine levels as determined by in-vivo microdialysis.

Table 1: In-Vivo Microdialysis Experimental Parameters for NMQ Administration

| Parameter | Value |

| Animal Model | Male Sprague-Dawley rats |

| Target Brain Region | Anterior Medial Prefrontal Cortex (AmPFc) |

| Microdialysis Probe | Concentric probe with a 2 mm membrane |

| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4 |

| Flow Rate | 1.0 µL/min |

| NMQ Administration | Reverse dialysis (local administration) |

| NMQ Concentrations | 10 µM, 100 µM, 1000 µM in aCSF |

| Dialysate Collection Interval | 20 minutes |

| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |

Table 2: Effect of Local NMQ Administration on Extracellular Dopamine and DOPAC Levels in the Anterior Medial Prefrontal Cortex

| NMQ Concentration (in perfusate) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |

| 10 µM | ~150% | Decrease |

| 100 µM | ~250% | Decrease |

| 1000 µM | ~400% | Decrease |

| Data synthesized from descriptive reports in scientific literature. The administration of NMQ via the perfusion fluid produced a concentration-dependent increase in extracellular dopamine (DA) levels in the AmPFc, while concurrently causing a decrease in the extracellular concentrations of the dopamine metabolite, dihydroxyphenylacetic acid (DOPAC). |

Experimental Protocols

I. Stereotaxic Surgery for Guide Cannula Implantation

Objective: To surgically implant a guide cannula into the target brain region (anterior medial prefrontal cortex) to allow for the subsequent insertion of the microdialysis probe.

Materials:

-

Male Sprague-Dawley rat (250-300g)

-

Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Guide cannula

-

Dental cement

-

Surgical instruments (scalpel, forceps, etc.)

-

Analgesics and antibiotics

Protocol:

-

Anesthetize the rat and securely mount it in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole in the skull over the target brain region. For the anterior medial prefrontal cortex, typical coordinates relative to bregma are: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, Dorsoventral (DV) -2.5 mm from the skull surface.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the guide cannula to the skull using dental cement, anchored by small skull screws.

-

Insert a dummy cannula into the guide to maintain its patency.

-

Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

II. In-Vivo Microdialysis Procedure

Objective: To collect extracellular fluid samples from the anterior medial prefrontal cortex of a freely moving rat before, during, and after the local administration of NMQ.

Materials:

-

Rat with implanted guide cannula

-

Microdialysis probe (e.g., 2 mm membrane)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

Analytical system (HPLC-ECD)

Protocol:

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Slowly insert the microdialysis probe through the guide cannula into the brain.

-

Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.

-

Allow the animal to habituate to the experimental setup for at least 2 hours to establish a stable baseline.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Switch the perfusion fluid to aCSF containing the desired concentration of NMQ (e.g., 10 µM, 100 µM, or 1000 µM). This method of drug delivery is known as reverse dialysis.

-

Continue to collect dialysate samples every 20 minutes during and after NMQ administration to monitor changes in neurotransmitter levels.

-

Store the collected samples at -80°C until analysis.

III. Sample Analysis by HPLC-ECD

Objective: To quantify the concentration of dopamine and its metabolites in the collected dialysate samples.

Protocol:

-

Thaw the dialysate samples.

-

Inject a known volume of each sample into an HPLC system equipped with an electrochemical detector.

-

Separate the neurochemicals using a reverse-phase column.

-

Detect and quantify the concentration of dopamine and DOPAC by comparing the peak areas to those of known standards.

-

Express the results as a percentage change from the baseline levels.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the microdialysis procedure with NMQ administration.

This compound Signaling Pathway

Caption: Postulated signaling pathway of this compound at the 5-HT3 receptor.

Discussion

The protocols outlined in this document provide a robust framework for investigating the neurochemical effects of this compound using in-vivo microdialysis. The data indicate that local administration of NMQ in the anterior medial prefrontal cortex leads to a significant, concentration-dependent increase in extracellular dopamine levels. Interestingly, the study that provided these findings also reported that the NMQ-induced increase in dopamine was not blocked by a 5-HT3 receptor antagonist, suggesting that this particular effect may be mediated by a mechanism other than direct 5-HT3 receptor agonism. Further research is warranted to fully elucidate the pharmacological mechanisms underlying the observed effects of NMQ on the dopaminergic system. The use of in-vivo microdialysis, as detailed in these application notes, will be a critical tool in these future investigations.

References

- 1. The characterization of the effect of locally applied this compound, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The characterization of the effect of locally applied N‐methylquipazine, a 5‐HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: An in vivo microdialysis study | CiNii Research [cir.nii.ac.jp]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiology Recording Techniques with N-Methylquipazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylquipazine (NMQ) is a selective agonist for the serotonin 5-HT3 receptor, a ligand-gated ion channel. Activation of 5-HT3 receptors mediates rapid, transient depolarization in neurons through the influx of cations, primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺. This excitatory effect plays a significant role in modulating the release of various neurotransmitters, including dopamine and GABA. These application notes provide an overview of the electrophysiological effects of this compound and detailed protocols for its use in in vitro electrophysiology experiments.

Mechanism of Action

This compound binds to and activates 5-HT3 receptors, which are predominantly located on interneurons in various brain regions, including the hippocampus and cortex. This activation leads to a rapid depolarization of the interneuron, triggering the release of the inhibitory neurotransmitter GABA. The released GABA then acts on nearby principal neurons, such as pyramidal cells, leading to their inhibition. Additionally, this compound has been shown to increase extracellular dopamine levels in a manner dependent on neuronal firing, suggesting a complex interplay between serotonergic modulation and dopaminergic system activity.

Electrophysiological Effects

The primary electrophysiological effect of this compound is the induction of an inward current in 5-HT3 receptor-expressing neurons, leading to membrane depolarization and an increase in firing rate. This effect is rapid in onset and desensitizes with prolonged application.

Data Presentation

| Parameter | Effect of this compound | Concentration Range | Neuron Type | Reference |

| Extracellular Dopamine | Increase | 10 - 1,000 µM | Prefrontal Cortex Neurons | [1] |

| Neuronal Firing | Dependent (Inferred) | Not specified | Prefrontal Cortex Neurons | [1] |

| Membrane Potential | Depolarization | Not specified | Interneurons | [2] |

| Postsynaptic Currents | Increased IPSCs in pyramidal neurons | Not specified | Hippocampal/Cortical Circuits | [2] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons

This protocol is designed to measure this compound-evoked currents in cultured hippocampal neurons.

1. Cell Culture:

-

Culture embryonic mouse or rat hippocampal neurons on glass coverslips as previously described.[3]

-

Use cultures between 12-16 days in vitro (DIV) for mature synaptic connections.

2. Solutions:

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.

-

Internal Pipette Solution: (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na₂, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to 290 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock solution in distilled water and store at -20°C. Dilute to the final desired concentration in ACSF on the day of the experiment.

3. Recording Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a rate of 1-2 ml/min.

-

Obtain whole-cell patch-clamp recordings from visually identified neurons under an upright microscope with DIC optics.

-

Hold neurons in voltage-clamp mode at -70 mV to record inward currents.

-

After establishing a stable baseline recording, apply this compound (e.g., 10-100 µM) via the perfusion system.

-

To isolate 5-HT3 receptor-mediated currents, other synaptic inputs can be blocked using antagonists such as CNQX (10 µM) for AMPA receptors, APV (50 µM) for NMDA receptors, and picrotoxin (100 µM) for GABA-A receptors.

-

Record the evoked current and wash out the drug to observe recovery.

Protocol 2: In Vitro Slice Electrophysiology in Hippocampal CA1 Region

This protocol is for studying the effect of this compound on synaptic transmission and network activity in acute hippocampal slices.

1. Slice Preparation:

-

Anesthetize a young adult rodent (e.g., P21-P35 mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.

-

NMDG Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·2H₂O, and 10 MgSO₄·7H₂O. Adjust pH to 7.3–7.4 with HCl.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome in ice-cold NMDG slicing solution.

-

Transfer slices to a recovery chamber with ACSF at 32-34°C for at least 1 hour before recording.

2. Recording Procedure:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at room temperature or 32-34°C.

-

Perform whole-cell recordings from CA1 pyramidal neurons or interneurons.

-

To study the effect on inhibitory postsynaptic currents (IPSCs), hold pyramidal neurons in voltage-clamp at a potential near the reversal potential for excitatory currents (e.g., 0 mV) to isolate IPSCs.

-

To study the effect on neuronal excitability, record from interneurons in current-clamp mode and measure changes in resting membrane potential and firing frequency upon this compound application.

-

Apply this compound (10-100 µM) via the bath perfusion system and record the changes in synaptic currents or firing activity.

Mandatory Visualizations

References

Application Notes and Protocols for N-Methylquipazine in Functional Neuroimaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylquipazine (NMQ) and its analogues in functional neuroimaging studies, specifically focusing on Positron Emission Tomography (PET). Due to a lack of published studies utilizing this compound directly in functional Magnetic Resonance Imaging (fMRI), a generalized protocol for a pharmacological fMRI (phMRI) study is proposed based on established methodologies.

This compound and its Analogues in PET Imaging

This compound (NMQ) is a serotonin receptor agonist, and its analogues have been developed as radioligands for PET imaging to visualize and quantify serotonin transporters (5-HTT) in the brain. One such analogue, [11C]5-methyl-6-nitroquipazine ([11C]MNQP), has been evaluated in preclinical studies.

Quantitative Data from [11C]MNQP PET Studies

The following table summarizes the quantitative data obtained from a PET study using [11C]MNQP in cynomolgus monkeys. This data is crucial for understanding the tracer's kinetic properties and its potential for quantifying 5-HTT.

| Parameter | Brain Region | Value | Unit | Citation |

| Radioactivity Ratio | Thalamus / Cerebellum | 1.5 | - | |

| Brainstem / Cerebellum | 1.3 - 1.4 | - | ||

| Unchanged Radioligand in Plasma | 15 minutes post-injection | ~90 | % | |

| 30 minutes post-injection | ~60 | % |

Experimental Protocol for [11C]MNQP PET Imaging

This protocol details the methodology used in the preclinical evaluation of [11C]MNQP in cynomolgus monkeys.

1.2.1. Radioligand Synthesis:

-

[11C]MNQP is synthesized via a two-step reaction.

-

The key step involves a palladium-catalyzed cross-coupling reaction between N-t-BOC-protected 5-tributylstannyl-6-nitroquipazine and [11C]methyl iodide.

1.2.2. Animal Preparation:

-

Cynomolgus monkeys are used as the animal model.

-

For blocking studies, a pretreatment with a selective serotonin reuptake inhibitor (SSRI) like citalopram is administered before the PET scan to confirm target specificity.

1.2.3. PET Image Acquisition:

-

A dynamic PET scan is performed for 90 minutes following the intravenous injection of [11C]MNQP.

-

Data is collected continuously to observe the kinetics of the radioligand in the brain.

1.2.4. Plasma Metabolite Analysis:

-

Arterial blood samples are collected at various time points post-injection.

-

Gradient High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the unchanged [11C]MNQP from its radioactive metabolites in the plasma.

1.2.5. Data Analysis:

-

Regions of Interest (ROIs) are drawn on the PET images for brain regions with high 5-HTT density (e.g., thalamus, brainstem) and low density (e.g., cerebellum, used as a reference region).

-

The ratio of radioactivity in the target regions to the reference region is calculated to estimate specific binding.

Proposed Protocol for this compound in Pharmacological fMRI (phMRI)

While no specific studies utilizing NMQ in a pharmacological fMRI context were identified, the following protocol is proposed based on established methodologies for phMRI studies with other serotonergic agents. This protocol aims to investigate the effects of NMQ on brain activity, as measured by the Blood Oxygenation Level-Dependent (BOLD) signal.

Experimental Design

-

A randomized, placebo-controlled, crossover design is recommended.

-

Each participant would undergo two fMRI sessions: one with NMQ administration and one with a placebo.

Participant Preparation

-

Participants should be screened for any contraindications to MRI and NMQ.

-

Fasting before the scan may be required depending on the specific research question.

-

Participants should be informed about the potential subjective effects of NMQ.

NMQ Administration

-

NMQ would be administered intravenously (IV) during the fMRI scan.

-

The dosage and infusion rate should be determined based on prior safety and pharmacokinetic studies.

fMRI Data Acquisition

-

A T2*-weighted gradient-echo echo-planar imaging (EPI) sequence is used to acquire BOLD images.

-

Continuous scanning is performed before, during, and after NMQ infusion to capture the full hemodynamic response.

-

High-resolution anatomical images (e.g., T1-weighted) should also be acquired for co-registration.

Data Analysis

-

Standard fMRI preprocessing steps are applied, including motion correction, slice timing correction, spatial normalization, and smoothing.

-

A general linear model (GLM) is used to identify brain regions showing a significant BOLD signal change in response to NMQ administration compared to placebo.

-

The time course of the BOLD signal in specific ROIs can be extracted and analyzed.

Visualizations

Signaling Pathway of this compound

NMQ primarily acts as an agonist at serotonin receptors, particularly the 5-HT2 receptor family. The following diagram illustrates a simplified signaling pathway initiated by NMQ binding to a 5-HT2 receptor.

Caption: Simplified signaling cascade following this compound binding to a 5-HT2 receptor.

Experimental Workflow for [11C]MNQP PET Study

The following diagram outlines the key steps in a preclinical PET study using the NMQ analogue, [11C]MNQP.

Caption: Experimental workflow for a preclinical [11C]MNQP PET study.

Logical Relationship in Pharmacological fMRI

This diagram illustrates the logical flow from drug administration to the detection of a neural response in a typical pharmacological fMRI experiment.

Caption: Logical flow from drug administration to BOLD signal detection in phMRI.

Troubleshooting & Optimization

Technical Support Center: N-Methylquipazine Solubility in Saline

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the solubility challenges of N-Methylquipazine, particularly its common dimaleate salt form, in saline solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound dimaleate?

A1: this compound dimaleate is soluble in water up to 50 mM[1][2]. However, its solubility is expected to be lower in saline (e.g., 0.9% NaCl) due to the "salting-out" effect.

Q2: Why is this compound less soluble in saline than in water?

A2: The presence of ions from sodium chloride in saline solutions can reduce the solubility of organic compounds like this compound. This phenomenon, known as the "salting-out" effect, occurs because water molecules, which are essential for solvating the drug, are attracted to the salt ions. This reduces the number of available water molecules to interact with and dissolve the this compound molecules. The effect generally increases with higher salt concentrations.

Q3: How does pH affect the solubility of this compound?

A3: this compound is an amine-containing compound. The solubility of such compounds is highly pH-dependent. In its salt form (e.g., dimaleate), it is more water-soluble. As an amine salt, it is more soluble in acidic to neutral solutions where it remains in its protonated, charged state[3][4]. If the pH of the saline solution becomes alkaline, the this compound can be deprotonated to its free base form, which is generally less soluble in aqueous solutions and may precipitate.

Q4: Can I heat the solution to improve solubility?

A4: Yes, gently heating the solution can aid in dissolution. It is recommended to heat the solution to 37°C[2]. However, be cautious about the stability of the compound at higher temperatures for extended periods. Always check for any signs of degradation after heating.

Q5: Is sonication a recommended method to aid dissolution?

A5: Yes, using an ultrasonic bath is a recommended technique to help dissolve this compound, especially if precipitation is observed. Sonication can help to break down particle agglomerates and increase the surface area of the solute exposed to the solvent.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |